molecular formula C7H5NO5 B14683418 Ethenyl 5-nitrofuran-2-carboxylate CAS No. 39160-84-4

Ethenyl 5-nitrofuran-2-carboxylate

Cat. No.: B14683418
CAS No.: 39160-84-4
M. Wt: 183.12 g/mol
InChI Key: LWWWSKZFUONKKV-UHFFFAOYSA-N
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Description

Ethenyl 5-nitrofuran-2-carboxylate is a chemical compound belonging to the class of nitrofurans, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a furan ring substituted with a nitro group and an ethenyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl 5-nitrofuran-2-carboxylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid. One common method includes the reaction of 5-nitrofuran-2-carboxylic acid with ethanol in the presence of a catalyst such as graphene oxide, resulting in the formation of the desired ester . Another approach involves the use of dimethylpyridin-4-amine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide in dichloromethane, which also yields the ester in high efficiency .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. Catalysts such as graphene oxide or other heterogeneous catalysts are commonly used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethenyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to amino derivatives under specific conditions.

    Reduction: The compound can be reduced to form hydroxylamine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxylamine derivatives, and various substituted furan compounds .

Scientific Research Applications

Ethenyl 5-nitrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of ethenyl 5-nitrofuran-2-carboxylate involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved include DNA and protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrofuran-2-carboxylate
  • Ethyl 5-nitrofuran-2-carboxylate
  • 2-Acetyl-5-nitrofuran

Uniqueness

Ethenyl 5-nitrofuran-2-carboxylate is unique due to its ethenyl ester group, which imparts distinct reactivity and properties compared to other nitrofuran derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry .

Properties

CAS No.

39160-84-4

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

IUPAC Name

ethenyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C7H5NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h2-4H,1H2

InChI Key

LWWWSKZFUONKKV-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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